Dysprosium i-propoxide
Description
Overview of Lanthanide Alkoxide Chemistry and its Significance in Inorganic and Organometallic Synthesis
Lanthanide alkoxides are a class of compounds characterized by a bond between a lanthanide metal and an alkoxide group (-OR). This area of chemistry is significant for several reasons. The large ionic radii of lanthanide ions lead to a tendency for high coordination numbers, often resulting in the formation of polynuclear clusters with bridging alkoxide ligands. acs.org This structural diversity is a key feature of lanthanide alkoxide chemistry.
The synthesis of lanthanide alkoxides can be achieved through several routes, with the most common being alcoholysis, where a lanthanide source reacts with an alcohol. rsc.org These compounds are highly valued in inorganic and organometallic synthesis due to their role as precursors for the creation of lanthanide-containing materials, such as oxides and other ceramics, through sol-gel processes. researchgate.net Furthermore, their reactivity makes them effective catalysts and precatalysts for a range of organic reactions, including polymerization and small molecule activation. osti.govnih.gov The hard Lewis acidic nature of lanthanide ions, coupled with the hard Lewis basicity of oxygen-donor alkoxide ligands, results in strong metal-oxygen bonds, contributing to the stability and unique reactivity of these compounds. manchester.ac.ukwheatoncollege.edu
Unique Position of Dysprosium in the Lanthanide Series Relevant to Alkoxide Chemistry
Dysprosium (Dy), with atomic number 66, holds a special position within the lanthanide series. wikipedia.org It is a rare-earth element known for its significant magnetic properties. stanfordmaterials.combritannica.com Dysprosium and its compounds are highly susceptible to magnetization and possess one of the highest magnetic moments among the rare earths. wikipedia.orgamericanelements.com This characteristic is particularly relevant to its alkoxide chemistry, as it opens up possibilities for creating novel magnetic materials.
The most common oxidation state for dysprosium is +3, which is the state it adopts in dysprosium i-propoxide. samaterials.com The chemistry of dysprosium is typical of a trivalent rare-earth element, forming a range of compounds. britannica.com The large size of the dysprosium ion influences the coordination geometry of its alkoxide complexes, often leading to the formation of multinuclear structures. manchester.ac.uk The combination of its magnetic properties and predictable coordination chemistry makes dysprosium a fascinating element for study within the realm of lanthanide alkoxides.
Scope and Research Trajectories of this compound
Current research on this compound is primarily focused on its application as a precursor for advanced materials and its potential in catalysis. In materials science, it is utilized in the synthesis of dysprosium-containing nanomaterials, such as dysprosium oxide (Dy₂O₃), which has applications in high-performance magnets, electronics, and nuclear reactors due to its neutron-absorbing capabilities. samaterials.comebsco.comsamaterials.com The use of this compound allows for precise control over the stoichiometry and morphology of the resulting materials. For instance, it has been used in the preparation of Dy₂O₃@TiO₂ nanocomposites for enhanced photocatalytic and electrocatalytic applications. acs.org
In the field of catalysis, the reactivity of the dysprosium-oxygen bond in this compound is being explored for various organic transformations. While specific catalytic applications of this compound are still an emerging area of research, the broader class of lanthanide alkoxides has shown promise in polymerization reactions. nih.gov Furthermore, the unique magnetic properties of dysprosium have led to investigations into its alkoxide and aryloxide complexes as single-molecule magnets (SMMs). researchgate.netmanchester.ac.ukrsc.orgacs.orgmanchester.ac.uk These studies aim to understand and control the magnetic relaxation dynamics at the molecular level, which could have implications for future data storage and quantum computing technologies.
Structure
2D Structure
Properties
Molecular Formula |
C9H24DyO3 |
|---|---|
Molecular Weight |
342.78 g/mol |
IUPAC Name |
dysprosium;propan-2-ol |
InChI |
InChI=1S/3C3H8O.Dy/c3*1-3(2)4;/h3*3-4H,1-2H3; |
InChI Key |
IWDABVYEISORRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.[Dy] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for Dysprosium i-propoxide
The preparation of pure this compound can be achieved through several synthetic pathways, each with distinct advantages and challenges. These routes primarily involve the reaction of a suitable dysprosium source with isopropanol (B130326) or an isopropoxide salt.
Anhydrous Dysprosium Halide Reactivity with Isopropanol and Isopropoxide Sources
A common strategy for synthesizing metal alkoxides is the salt metathesis reaction between a metal halide and an alkali metal alkoxide. nih.gov For this compound, this involves the reaction of an anhydrous dysprosium halide, typically dysprosium(III) chloride (DyCl₃) or iodide (DyI₃), with a source of isopropoxide ions, such as sodium isopropoxide (NaO-i-Pr) or potassium isopropoxide (KO-i-Pr).
The driving force for this reaction is the formation of a highly stable alkali metal halide salt (e.g., NaCl or KCl), which is typically insoluble in the organic solvents used for the reaction, facilitating its removal. manchester.ac.uk The general reaction is as follows:
DyX₃ + 3 MO-i-Pr → Dy(O-i-Pr)₃ + 3 MX (where X = Cl, I; M = Na, K)
The success of this method hinges on the use of strictly anhydrous conditions, as lanthanide halides and alkoxides are highly susceptible to hydrolysis, which can lead to the formation of oxo- or hydroxo-bridged species. manchester.ac.uk While widely applicable for many lanthanide alkoxides, early reports indicated that obtaining high-purity dysprosium isopropoxide via the reaction of dysprosium chloride with isopropanol in the presence of ammonia (B1221849) (a method to generate the alkoxide in situ) was challenging. datapdf.com However, direct salt metathesis remains a viable, though technically demanding, route.
Amide-Alcohol Exchange Pathways for Lanthanide Alkoxides, including Dysprosium Systems
A highly effective and clean method for synthesizing lanthanide alkoxides, including this compound, is through alcoholysis (or protonolysis) of a pre-formed lanthanide amide complex. acs.org The most commonly used amide precursor is the homoleptic tris(bis(trimethylsilyl)amide) complex, [Dy{N(SiMe₃)₂}₃]. chinesechemsoc.org
This reaction involves the exchange of the amide ligand for an alkoxide ligand upon treatment with the corresponding alcohol, in this case, isopropanol. The reaction proceeds readily due to the favorable pKa difference between the alcohol and the amine, and the formation of the volatile bis(trimethylsilyl)amine byproduct, HN(SiMe₃)₂, which can be easily removed from the reaction mixture, driving the reaction to completion. manchester.ac.uk
The reaction is represented by the following equation:
[Dy{N(SiMe₃)₂}₃] + 3 i-PrOH → Dy(O-i-Pr)₃ + 3 HN(SiMe₃)₂
This method is often preferred for producing high-purity, low-coordinate complexes because it avoids the introduction of halide impurities that can be problematic in salt metathesis routes. acs.orgchinesechemsoc.org
Synthesis of this compound Adducts and Solvates
Dysprosium(III), like other lanthanide ions, has a strong tendency to achieve a higher coordination number than the three provided by the simple isopropoxide ligands. This is accomplished by coordinating with solvent molecules or other donor ligands present in the reaction mixture, forming adducts and solvates.
For example, when syntheses are performed in donor solvents like tetrahydrofuran (B95107) (THF) or pyridine (B92270), these solvent molecules can coordinate to the dysprosium center. The reaction of dysprosium(II) iodide hydride (DyI₂H) with isopropyl alcohol in THF has been shown to produce a mixed iodide-isopropoxide solvated with both isopropanol and THF, specifically DyI₂(O-i-Pr)(i-PrOH)₃. Similarly, reactions involving other lanthanide halides and alcohols in THF often yield THF adducts, such as CpLnI₂(THF)₃ (where Cp is cyclopentadienyl). researchgate.net The cleavage of solvents like dimethoxyethane (DME) can also occur, leading to the incorporation of ligands like methoxy-ethoxide into the coordination sphere, forming bridged polynuclear complexes. scispace.com
Control of Molecularity and Aggregation in the Synthesis of Dysprosium Alkoxides
Lanthanide alkoxides, particularly those with small alkyl groups like isopropoxide, tend to form polynuclear aggregates. manchester.ac.uk The degree of this aggregation, or molecularity, is influenced by several factors, primarily the steric bulk of the ligands.
Influence of Steric Bulk of Alkoxide Ligands on Oligomerization
A fundamental principle in lanthanide alkoxide chemistry is that increasing the steric hindrance of the alkoxide ligand can prevent or reduce oligomerization. manchester.ac.uk The relatively small size of the isopropoxide group allows for the formation of bridging bonds between dysprosium centers, leading to oligomeric or polymeric structures in the solid state.
In contrast, the use of bulkier alkoxides, such as the tertiary-butoxide (t-butoxide) or various bulky aryloxide ligands, effectively shields the metal center and prevents the close approach required for bridge formation. nih.govnih.gov This results in the formation of complexes with lower nuclearity, often mononuclear or dinuclear species. For instance, while this compound forms extended structures, the synthesis of dysprosium t-butoxide, Dy(O-t-Bu)₃, typically yields less aggregated products due to the greater steric demand of the t-butyl group. datapdf.com This control over nuclearity is crucial for applications where molecular, soluble precursors are required.
| Alkoxide Ligand | Typical Nuclearity | Reason | Reference |
|---|---|---|---|
| Isopropoxide (O-i-Pr) | Polynuclear / Oligomeric | Low steric bulk allows for μ-alkoxo bridging between Dy centers. | manchester.ac.uk |
| tert-Butoxide (O-t-Bu) | Mononuclear / Dinuclear | Increased steric bulk hinders the formation of bridging bonds. | datapdf.comnih.gov |
| 2,6-di-tert-butylphenoxide (OAr') | Mononuclear | Very high steric hindrance effectively isolates Dy centers. | chinesechemsoc.org |
Role of Ancillary Ligands in Modulating Coordination Complexes
In addition to the primary alkoxide ligands, the presence of other, "ancillary" or "co-ligands" in the coordination sphere plays a vital role in determining the final structure and nuclearity of the dysprosium complex. These can be neutral donor molecules (like THF or pyridine) or other anionic ligands.
The introduction of ancillary ligands can break up the aggregated structures of homoleptic alkoxides. For example, dimeric homoleptic dysprosium malonate complexes have been shown to convert to monomeric species upon the addition of Lewis bases like pyridine or 2,2'-bipyridyl, which coordinate to the dysprosium center and satisfy its coordination preference without bridging. psu.edu
Structural Characterization and Coordination Chemistry
Spectroscopic and Diffraction Techniques for Structural Elucidation
Due to the high coordination numbers favored by lanthanide ions, simple dysprosium(III) isopropoxide often forms oligomeric or polymeric structures that can be challenging to crystallize. Consequently, many structurally characterized examples involve complexes with additional co-ligands that prevent polymerization and yield discrete, crystalline molecules. nih.gov For instance, the use of sterically demanding alkoxide or aryloxide ligands, in conjunction with neutral Lewis basic co-ligands like pyridine (B92270) or THF, has enabled the synthesis and structural characterization of numerous mononuclear dysprosium complexes. nih.govnih.gov
In a notable example, the complex [Dy(OtBu)₂ (py)₅][BPh₄] features a dysprosium center coordinated to two bulky tert-butoxide ligands and five pyridine molecules. nih.gov SCXRD analysis revealed a structure with the two alkoxide ligands positioned axially, resulting in a nearly linear O-Dy-O angle of 178.91(9)°. nih.gov Such structural control is pivotal in the design of materials like single-molecule magnets (SMMs), where the geometry of the coordination sphere dictates the magnetic anisotropy. nih.govchinesechemsoc.org The data obtained from SCXRD, such as the Dy-O bond distances, provide essential parameters for theoretical calculations and for establishing structure-property relationships. nih.govnih.gov
Table 1: Selected Crystallographic Data for a Dysprosium Alkoxide Complex
| Parameter | [Dy(OtBu)₂(py)₅][BPh₄] |
|---|---|
| Coordination Number | 7 |
| Geometry | Pentagonal Bipyramidal |
| Dy-O(alkoxide) distance (Å) | 2.066(8) |
| O-Dy-O angle (°) | 178.91(9) |
Data sourced from a study on mononuclear dysprosium alkoxide SMMs. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for characterizing dysprosium i-propoxide by identifying the vibrational modes of its constituent bonds. The FT-IR spectrum provides a molecular fingerprint, confirming the presence of the isopropoxide ligands and the formation of dysprosium-oxygen bonds.
The spectrum can be divided into several key regions. The high-frequency region (above 2800 cm⁻¹) is dominated by the C-H stretching vibrations of the isopropyl groups. researchgate.net The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-H bending and C-O stretching vibrations of the isopropoxide ligand. researchgate.net
Of particular importance in the context of metal alkoxides are the low-frequency vibrations corresponding to the metal-oxygen (M-O) stretching modes. mdpi.comethernet.edu.et For rare-earth alkoxides, these characteristic Dy-O stretching vibrations typically appear in the far-infrared region, often between 400 and 600 cm⁻¹. mdpi.com The position and number of these bands can offer clues about the coordination environment of the dysprosium ion and the nuclearity of the complex (i.e., whether it is a monomer, dimer, or polymer). For example, the presence of bridging alkoxide ligands in an oligomeric structure will give rise to different Dy-O vibrational frequencies compared to terminal alkoxides.
Table 2: Typical FT-IR Absorption Bands for Rare-Earth Alkoxides
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2800-3000 | C-H stretching (of alkyl groups) |
| ~1130-1160 | C-O stretching (of isopropoxide) |
| ~400-600 | M-O stretching (Metal-Oxygen bond) |
Data compiled from general studies on rare-earth alkoxides. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing molecular structure in solution. However, its application to dysprosium(III) complexes, including this compound, is complicated by the paramagnetic nature of the Dy³⁺ ion. ineosopen.org The unpaired f-electrons of the dysprosium center cause significant changes in the NMR spectra compared to analogous diamagnetic compounds. tandfonline.comresearchgate.net
These effects manifest in two primary ways:
Paramagnetic Shifts: The resonance signals of the ligand nuclei (protons and carbons of the isopropoxide group) experience large shifts, known as paramagnetic or lanthanide-induced shifts (LIS). researchgate.net These shifts can be either to a higher frequency (downfield) or lower frequency (upfield) by tens or even hundreds of ppm. tandfonline.comresearchgate.net The magnitude and direction of the LIS depend on the geometric position of the nucleus relative to the paramagnetic metal center, making it a sensitive probe of the complex's geometry in solution. researchgate.net
Signal Broadening: The paramagnetic center also induces rapid nuclear relaxation, which leads to significant broadening of the NMR signals. This broadening can sometimes be so severe that signals become undetectable, complicating spectral interpretation. tandfonline.com
Despite these challenges, paramagnetic NMR can provide valuable structural and electronic information that is inaccessible by other means. ineosopen.orgineosopen.org By comparing the spectra of a series of isostructural lanthanide complexes, it is possible to separate the different contributions to the paramagnetic shift and gain detailed insight into the magnetic properties and solution structure of the complex. ineosopen.org
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure. For this compound, mass spectrometry confirms the molecular identity and can reveal information about its aggregation state (e.g., monomer vs. dimer) and stability.
Softer ionization techniques, such as Electrospray Ionization (ESI-MS), are often employed for organometallic compounds to minimize fragmentation and observe the intact molecular ion or its adducts. uvic.ca The mass spectrum of a this compound complex would be expected to show a characteristic isotopic pattern due to the multiple naturally occurring isotopes of dysprosium.
When fragmentation does occur, either through the use of harder ionization methods or by inducing it within the mass spectrometer (tandem MS or CID), the resulting pattern provides structural information. idc-online.comlibretexts.org The fragmentation of this compound would likely proceed through the sequential loss of neutral isopropanol (B130326) molecules or isopropoxide radicals. The observed fragment ions can help to confirm the composition of the coordination sphere. idc-online.com For example, the loss of a fragment corresponding to an isopropoxide group (mass = 59) would be a strong indicator of its presence in the parent complex.
Geometrical and Electronic Aspects of Dysprosium(III) Coordination Environments
The large ionic radius and predominantly electrostatic bonding of the Dy³⁺ ion lead to a high degree of flexibility in its coordination chemistry, resulting in variable coordination numbers (CN) and geometries. nih.govfrontiersin.org For dysprosium alkoxide complexes, the observed coordination environment is a delicate balance between the steric bulk of the alkoxide ligands and the inclusion of additional solvent or co-ligands. nih.gov
Common coordination numbers for dysprosium range from 3 to 9, with higher numbers being more typical. nih.govnih.gov In structurally characterized dysprosium alkoxide and aryloxide complexes, coordination numbers of 5, 6, 7, and 8 are frequently observed. nih.govchinesechemsoc.org Each coordination number can adopt several different idealized geometries, with the actual structures often being distorted. rsc.orglibretexts.org
CN-5: Can adopt geometries such as square pyramidal or trigonal bipyramidal. chinesechemsoc.org
CN-6: Typically results in an octahedral geometry. nih.gov
CN-7: Often leads to a pentagonal bipyramidal or capped trigonal prismatic geometry. rsc.org
CN-8: Common geometries include the square antiprism and the dodecahedron. nih.govresearchgate.net
For example, in a series of square-pyramidal (CN=5) dysprosium complexes, the apical position was occupied by different alkoxide ligands, including isopropoxide (OⁱPr). chinesechemsoc.org Analysis of the crystal structures showed that the nature of this apical ligand systematically tuned the geometry and, consequently, the magnetic properties of the complex. The Dy-O(isopropoxide) bond length in the complex [Dy(OⁱPr)(DBP)₂{TMG(H)}₂] was found to be 2.0540(18) Å. chinesechemsoc.org The ability to control the coordination geometry through ligand design is a cornerstone of modern lanthanide chemistry. chinesechemsoc.orgrsc.org
Table 3: Examples of Coordination Geometries in Dysprosium Alkoxide/Aryloxide Complexes
| Compound Formula (Simplified) | Coordination Number (CN) | Geometry | Dy-O(alkoxide) Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Dy(OⁱPr)(DBP)₂{TMG(H)}₂] | 5 | Square Pyramidal | 2.0540(18) | chinesechemsoc.org |
| [Dy(OtBu)₂(py)₅][BPh₄] | 7 | Pentagonal Bipyramidal | 2.066(8) | nih.gov |
| [Dy(18-C-6)(OtBu)₂]⁺ | 8 | Hexagonal Bipyramidal | 2.068(5) | researchgate.net |
Impact of Ligand Field on Dysprosium Electronic States
The electronic properties of the dysprosium(III) ion in any complex, including this compound, are determined by its 4f⁹ electron configuration and the effect of the surrounding ligands—a phenomenon described by Ligand Field Theory (or Crystal Field Theory for a more electrostatic approach). chinesechemsoc.orgamericanelements.com The 4f orbitals of lanthanide ions are radially contracted and shielded by the outer 5s and 5p electrons, meaning the ligand field effects are weaker than in d-block metals but are crucial for determining the magnetic properties. chinesechemsoc.org
The ground state of the free Dy³⁺ ion is ⁶H₁₅/₂. chinesechemsoc.org When placed in a coordination environment, the electric field generated by the negatively charged oxygen atoms of the isopropoxide ligands lifts the degeneracy of the 16-fold degenerate ⁶H₁₅/₂ ground multiplet into a series of eight Kramers doublets (KDs). chinesechemsoc.orgnih.gov The energy separation and composition of these KDs are dictated by the strength and symmetry of the ligand field. nih.gov
Interactive Table: Calculated Properties of a Related Dysprosium Isopropoxide Complex
Data from a study on square-pyramidal dysprosium single-molecule magnets, where 'X' is an apical alkoxide ligand.
| Complex (5-Dy-X) | Apical Ligand (X) | Ueff (cm⁻¹) | Dy–Oapical Bond (Å) | ODBP–Dy–ODBP Angle (°) | Reference |
| 5-Dy-OⁱPr | Isopropoxide | 418(26) | 2.0540(18) | - | chinesechemsoc.org |
| 5-Dy-OEt | Ethoxide | 511(10) | 2.062(2) | 154.19(8) | chinesechemsoc.org |
| 5-Dy-OᵗBu | tert-Butoxide | 263(28) | 2.065(3) | 144.08(9) | chinesechemsoc.org |
Formation and Analysis of Polynuclear this compound Clusters
Metal alkoxides, particularly those of lanthanides, have a propensity to form polynuclear clusters through the formation of bridging alkoxide groups (μ-OR). While specific studies detailing the isolation and structural analysis of discrete polynuclear this compound clusters are not widely reported in the search results, the behavior of related lanthanide alkoxides suggests this is a highly probable aspect of its chemistry. For example, pentanuclear oxoalkoxide clusters of yttrium and ytterbium with the general formula [M₅(μ₅-O)(μ₃-OPrⁱ)₄(μ₂-OPrⁱ)₄(OPrⁱ)₅] have been structurally characterized, indicating a clear precedent for cluster formation in lanthanide isopropoxide systems. acs.org
The formation of such clusters is a result of the lanthanide ion's tendency to achieve higher coordination numbers than the three provided by a simple monomeric Dy(O-i-Pr)₃ structure. The assembly process can be complex, often leading to a mixture of species in solution. The controlled hydrolysis of lanthanide alkoxides is a common route to oxo-alkoxide clusters.
The analysis of these complex structures relies on several advanced techniques. High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a powerful tool for tracking the self-assembly of high-nuclearity lanthanide clusters in solution, allowing for the identification of intermediate fragments during cluster formation. nih.gov For solid-state characterization, single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms, including the core geometry of the dysprosium ions and the coordination modes of the isopropoxide ligands. ub.edu
Stereochemical Considerations in this compound Coordination Polymers
The construction of coordination polymers (CPs) relies on linking metal centers with bridging ligands to form extended 1D, 2D, or 3D networks. nih.govfilinchuk.com Lanthanide ions, including dysprosium, are excellent candidates for building CPs due to their high and variable coordination numbers and flexible coordination geometries. nih.govfilinchuk.com While this compound itself is a simple molecule, the isopropoxide ligands can act as bridges between two or more Dy³⁺ centers, potentially leading to the formation of coordination polymers. The synthesis of a neodymium-phenylene-ytterbium hybrid terpolymer using neodymium isopropoxide as a starting material demonstrates the capability of lanthanide isopropoxides to participate in polymerization reactions. researchgate.net
A key stereochemical consideration in such structures is the arrangement of ligands around the metal center. For a six-coordinate dysprosium ion, ligands can adopt either a facial (fac) or meridional (mer) arrangement. rsc.org In a fac isomer, three identical ligands occupy one face of an octahedron, while in a mer isomer, they form a plane that bisects the molecule. The selective synthesis of one stereoisomer over another can be challenging but has been achieved in dysprosium CPs using other ligands. rsc.org These different stereochemical arrangements can lead to significantly different physical properties, including magnetic behavior. rsc.org
Reactivity and Reaction Pathways of Dysprosium I Propoxide
Reactivity Towards Small Molecules (e.g., CO2 Insertion)
The reaction of dysprosium complexes with small molecules like carbon dioxide (CO₂) highlights the nucleophilic character of the alkoxide oxygen and the Lewis acidic nature of the dysprosium center. While direct studies on the CO₂ insertion into dysprosium i-propoxide are not extensively detailed in the reviewed literature, related research on dysprosium-carbamato complexes provides insight into this type of reactivity.
In a relevant study, gaseous CO₂ was reacted with N,N-diisopropylamine in the presence of a dysprosium precursor, DyCl₃(DME)₂, in toluene. This reaction led to the in situ formation of carbamato ligands through the insertion of CO₂ into the nitrogen-hydrogen bond of the amine, which then coordinate to the dysprosium ion. rsc.org This process resulted in the formation of a tetrametallic dysprosium-carbamato complex, [Dy₄(O₂CNiPr₂)₁₀(O-C₂H₄–OMe)₂]. rsc.org The formation of these carbamato complexes demonstrates the feasibility of CO₂ activation and insertion in the coordination sphere of dysprosium. The oxophilicity of the lanthanide metal is a driving force for these reactions. rsc.org
This reaction is analogous to the insertion of CO₂ into metal-alkoxide bonds, which would proceed via a similar mechanism involving the nucleophilic attack of the alkoxide oxygen on the electrophilic carbon of CO₂. The expected product of such a reaction with this compound would be a dysprosium alkylcarbonate complex.
Mechanistic Investigations of Ligand Exchange Reactions
Ligand exchange reactions are fundamental to the utility of this compound as a precursor for other dysprosium compounds. The most common type of ligand exchange is alcoholysis, where the isopropoxide groups are replaced by other alkoxy or aryloxy groups.
The synthesis of heavier alkoxides of dysprosium can be achieved through an alcoholysis reaction of the isopropoxides with a higher boiling alcohol in a solvent like benzene. datapdf.com This process is typically driven to completion by the azeotropic removal of the more volatile isopropyl alcohol. For instance, the reaction of this compound with 2-pentanol (B3026449) would yield dysprosium 2-pentoxide. datapdf.com
Mechanistically, these reactions are generally believed to proceed through a nucleophilic substitution pathway. The incoming alcohol coordinates to the Lewis acidic dysprosium center, followed by proton transfer from the coordinated alcohol to an isopropoxide ligand, which is then eliminated as isopropyl alcohol. The coordination number and geometry of the dysprosium center can fluctuate during this process.
Studies on related lanthanide alkoxide systems have shown that the structure of the resulting products can be influenced by the steric bulk of the bridging alkoxide ligands. rsc.org For instance, in bimetallic lanthanide complexes, bulkier bridging alkoxides can lead to unexpected decreases in the metal-metal distance. rsc.org While detailed kinetic studies on the ligand exchange of this compound are not widely available, the general principles of nucleophilic substitution at a metal center are considered applicable.
Thermal Decomposition Pathways and Precursor Decomposability
The thermal decomposition of this compound is a critical aspect of its application as a precursor for the synthesis of dysprosium-containing materials, particularly dysprosium(III) oxide (Dy₂O₃). The decomposition process generally leads to the formation of the metal oxide, an olefin (propene), and an alcohol (isopropanol). tandfonline.com
This decomposition is described as quantitative, making this compound a suitable precursor for producing high-purity oxide materials. datapdf.com The stability of the alkoxide is influenced by the nature of the alkoxy group; those with heavier and more branched-chain alkoxy groups tend to be more stable. tandfonline.com
While the compound is stable under proper storage conditions, it is noted to be spontaneously flammable in air, indicating a high reactivity with oxygen, especially at elevated temperatures. The decomposition pathway in the presence of oxygen would be a combustion reaction, also yielding the metal oxide.
In the context of heterometallic alkoxides, thermal decomposition is a common method to produce binary oxide nanomaterials. nih.govresearchgate.net The chemistry of the precursor and the processing parameters significantly influence the morphology and phase of the final ceramic materials. researchgate.net For instance, the thermal decomposition of related organolanthanide alkoxides has been observed to sometimes proceed through the formation of simpler, more stable species before complete conversion to the oxide. tandfonline.com
Hydrolytic Stability and Reactivity in Aqueous and Non-Aqueous Media
This compound is highly sensitive to moisture and undergoes rapid hydrolysis. The hydrolytic decomposition is quantitative, yielding dysprosium(III) oxide. datapdf.com This reactivity is a consequence of the high affinity of the electropositive dysprosium ion for oxygen-based ligands and the lability of the dysprosium-oxygen bond in the presence of protic reagents like water.
The reaction with water can be generalized as: 2 Dy(O-i-Pr)₃ + 3 H₂O → Dy₂O₃ + 6 i-PrOH
Due to this high reactivity with water, all handling and reactions involving this compound must be carried out under strictly anhydrous conditions, typically using a drybox or Schlenk line techniques. The compound is insoluble in water.
In non-aqueous media, the stability of this compound is significantly higher, allowing it to be used as a reagent and precursor in organic solvents like benzene, toluene, and tetrahydrofuran (B95107) (THF). rsc.orgdatapdf.com However, even in these solvents, trace amounts of water can lead to partial hydrolysis and the formation of oxo-bridged species.
Research into fluorinated alkoxide ligands has shown that fluorination can enhance the hydrolytic stability of lanthanide complexes. wheatoncollege.edu This is attributed to the electron-withdrawing nature of the fluorine atoms, which reduces the nucleophilicity of the alkoxide oxygen and strengthens the metal-oxygen bond.
Computational and Theoretical Studies
Ab Initio Calculations for Electronic Structure and Molecular Orbital Analysis
Ab initio (from first principles) calculations are essential for accurately describing the electronic properties of dysprosium complexes, where the interplay between the ligand field, spin-orbit coupling, and electron correlation is critical. rsc.org The Complete Active Space Self-Consistent Field (CASSCF) method is a cornerstone of these investigations, often followed by the inclusion of spin-orbit coupling effects via methods like RASSI (Restricted Active Space State Interaction). ub.edunih.govnih.gov
For a molecule like dysprosium i-propoxide, CASSCF calculations would typically involve an active space comprising the nine 4f electrons of the Dy(III) ion distributed across the seven 4f orbitals, denoted as CAS(9,7). nih.govnih.gov This approach calculates the energy levels of the ground ⁶H₁₅/₂ multiplet and excited states. nih.gov The subsequent RASSI-SO calculation provides a detailed picture of the electronic structure, including the composition of the resulting Kramers doublets (KDs), their energies, and their magnetic properties (g-tensors). chinesechemsoc.orgd-nb.info
The analysis reveals how the crystal field generated by the i-propoxide ligands lifts the degeneracy of the ground J multiplet, leading to a series of Kramers doublets. rsc.org The nature of the ground state KD is paramount for magnetic applications; an ideal SMM would have a pure m_J = ±15/2 ground state with high axiality (gₓ = gᵧ ≈ 0, g_z ≈ 20). rsc.orgmdpi.com Ab initio calculations allow researchers to probe the purity of these m_J states and identify potential quantum tunneling of magnetization (QTM) pathways, which can short-circuit the magnetic relaxation barrier. researchgate.net
Molecular Orbital (MO) analysis, while complex for lanthanides due to the core-like nature of 4f orbitals, can offer insights. researchgate.netsioc-journal.cn The 4f orbitals generally show little direct participation in covalent bonding, which is dominated by interactions involving the lanthanide 5d and 6s orbitals. acs.orgyoutube.com However, the 4f orbitals profoundly influence the magnetic and spectroscopic properties, which are the primary focus of these high-level calculations. sioc-journal.cn
Table 1: Representative Ab Initio Calculated g-Tensor Values for the Ground Kramers Doublet of Various Dysprosium Complexes
| Compound/Model | gₓ | gᵧ | g_z | Reference |
| 1me (model complex) | 0.01 | 0.01 | 19.37 | nih.gov |
| 2me (model complex) | 0.0 | 0.0 | 18.95 | nih.gov |
| [Dy(tta)₃(L)] (1opt) | ~0 | ~0 | 19.56 | mdpi.com |
| [Dy(tta)₃(L⁺∙)] (1⁺∙opt) | ~0 | ~0 | 19.57 | mdpi.com |
| [Dy(tta)₃(L²⁺)] (1²⁺opt) | ~0 | ~0 | 19.45 | mdpi.com |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the geometries and relative energies of lanthanide complexes. nih.govnih.gov While less accurate than CASSCF for the fine electronic structure of the 4f shell, DFT provides a cost-effective and reliable way to obtain optimized molecular structures. uchicago.edu Functionals like BP86 have been shown to predict accurate geometries for actinide and lanthanide complexes. nih.gov
DFT is also used to calculate the energetics of different molecular arrangements or reaction pathways. acs.org By comparing the energies of various isomers or proposed intermediate structures, researchers can predict the most stable forms and gain insight into reaction thermodynamics. For larger systems, hybrid methods like ONIOM(QM:MM), where the central metal and its immediate coordination sphere are treated with DFT and the rest of the molecule with a faster method, can be employed to manage computational cost. acs.org
Theoretical Modeling of Crystal Field Effects in Dysprosium Complexes
The magnetic behavior of a Dy(III) ion is dictated by how the surrounding ligands—in this case, the i-propoxide groups—create an electrostatic crystal field (CF). rsc.orgyoutube.com This field splits the 16-fold degenerate ⁶H₁₅/₂ ground multiplet into eight Kramers doublets. nih.gov A strong axial crystal field is desirable to maximize the energy gap between the ground and first excited doublets, which is a key factor for creating high-performance SMMs. youtube.comnih.gov
Theoretical modeling is indispensable for quantifying the crystal field. Ab initio calculations (CASSCF-SO) are used to determine the energies and wavefunctions of the Kramers doublets. chinesechemsoc.orgnih.gov From these results, one can extract a set of crystal field parameters (CFPs), often denoted as Bᵏᵩ, which describe the strength and symmetry of the crystal field. chinesechemsoc.orgnih.gov These parameters can be used in a simpler Hamiltonian model to rationalize the magnetic properties. rsc.org
For Dy(III), which has an oblate electron density distribution, an axial ligand environment (e.g., a linear O-Dy-O arrangement) is known to generate a strong axial crystal field, leading to high magnetic anisotropy. rsc.orgyoutube.com Theoretical analysis of the CFPs, particularly the dominant second-order axial parameter (B²₀), can directly quantify this axiality. chinesechemsoc.org A large, negative B²₀ value is indicative of a strong axial field, which is consistent with superior SMM behavior. chinesechemsoc.org
Table 2: Example Ab Initio Calculated Crystal Field Splitting and Energy Barriers (Ueff) for Dysprosium Alkoxide Complexes
| Complex | First Excited KD Energy (cm⁻¹) | Calculated Ueff (cm⁻¹) | Reference |
| 5-Dy-OtBu | 129 | 129 | chinesechemsoc.org |
| 5-Dy-OiPr | 185 | 321 | chinesechemsoc.org |
| 5-Dy-F₆ | 212 | 811 | chinesechemsoc.org |
| Complex 1 | 242 | 127(17) | nih.gov |
| Complex 2 | 213 | 213(3) | nih.gov |
Note: The calculated Ueff can correspond to relaxation via higher excited states, not just the first excited KD.
Simulation of Spectroscopic Signatures and Interband Transitions
Computational methods can simulate various spectroscopic signatures, providing a direct link between theoretical models and experimental observations. Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths. mdpi.comosti.gov For this compound, TD-DFT could predict the energies of π-π* transitions within the ligands and charge-transfer bands. mdpi.com
The sharp, low-intensity peaks characteristic of lanthanide spectra are due to intraconfigurational 4f-4f transitions. bham.ac.ukresearchgate.net While these are often forbidden by selection rules, they gain intensity through vibronic coupling or mixing of states. High-level ab initio calculations are required to accurately predict the energies of these f-f transitions. rsc.org The agreement between calculated and experimental spectra serves as a powerful validation of the underlying electronic structure model. rsc.org
Simulations can also elucidate interband transitions, which involve the movement of electrons between different energy bands in a material, such as from a valence band (e.g., dominated by ligand orbitals) to a conduction band. wpmucdn.comacs.org While more relevant for solid-state materials than for discrete molecules, understanding the relative positions of the ligand-based orbitals and the metal 4f and 5d orbitals is crucial. bham.ac.ukwpmucdn.com Theoretical models can predict the energies of 4f → 5d transitions, which are typically broad and occur at higher energies (UV/VUV range) than f-f transitions. aps.orgnih.gov
Prediction of Reaction Mechanisms and Energetic Profiles
Computational chemistry is a valuable tool for predicting reaction mechanisms and their associated energetic profiles. For a compound like this compound, this could involve modeling its synthesis or decomposition pathways. acs.orgcecam.org The synthesis of lanthanide alkoxides can occur through several routes, such as salt metathesis or protonolysis reactions. google.hu
Catalytic Applications of Dysprosium I Propoxide and Its Derivatives
Dysprosium i-propoxide as a Lewis Acid Catalyst in Organic Transformations
The catalytic activity of dysprosium compounds in organic synthesis is well-documented, with the dysprosium(III) ion acting as a potent Lewis acid. researchgate.net Lanthanides, in general, are strong Lewis acids due to their high charge density and oxophilicity, enabling them to activate carbonyl groups and other Lewis basic functionalities. researchgate.net While specific studies focusing solely on this compound as a catalyst are not extensively reported, its catalytic behavior can be inferred from the performance of other dysprosium(III) salts, such as dysprosium triflate (Dy(OTf)₃) and dysprosium chloride (DyCl₃). alfachemic.com These compounds have proven to be effective catalysts in a variety of carbon-carbon bond-forming reactions. researchgate.net
Dysprosium-based catalysts are particularly noted for their mild nature, which allows them to retain catalytic activity in the presence of Lewis basic nitrogen groups, a significant advantage in the synthesis of complex nitrogen-containing molecules. researchgate.net For instance, Dy(OTf)₃ has been successfully employed in the aza-Piancatelli rearrangement and Friedel-Crafts alkylation reactions. alfachemic.com The catalytic cycle in these transformations typically involves the coordination of the dysprosium(III) ion to a carbonyl oxygen or other basic site on one of the reactants. This coordination polarizes the molecule, making it more susceptible to nucleophilic attack.
The general mechanism for a dysprosium(III)-catalyzed reaction, such as an aldol (B89426) addition, can be conceptualized as follows:
Coordination: The dysprosium catalyst, Dy³⁺, coordinates to the carbonyl oxygen of the aldehyde.
Activation: This coordination enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The enolate of the ketone then attacks the activated carbonyl carbon, forming a new carbon-carbon bond.
Product Release: The dysprosium catalyst is released, and the aldol addition product is formed.
Given that this compound can readily provide the catalytically active Dy³⁺ species, it is a promising candidate for similar Lewis acid-catalyzed organic transformations. The alkoxide ligands can be easily displaced by substrates, initiating the catalytic cycle.
Utilization of Dysprosium Oxide Nanomaterials Derived from i-propoxide Precursors in Catalysis
Dysprosium oxide (Dy₂O₃) nanoparticles are recognized for their catalytic potential in various applications. researchgate.net The properties and performance of these nanomaterials are significantly influenced by their synthesis method, which determines characteristics such as particle size, surface area, and crystallinity. While various methods exist for the synthesis of dysprosium oxide nanoparticles, the sol-gel process, which often utilizes metal alkoxides like this compound as precursors, is a versatile approach for producing high-purity, homogeneous oxide materials at relatively low temperatures. nih.gov
The synthesis of dysprosium oxide nanoparticles from this compound typically involves the following steps:
Hydrolysis: this compound is hydrolyzed in the presence of water to form dysprosium hydroxide (B78521), Dy(OH)₃.
Condensation: The dysprosium hydroxide molecules undergo condensation to form a three-dimensional gel network.
Drying and Calcination: The gel is dried to remove the solvent and then calcined at elevated temperatures to yield dysprosium oxide (Dy₂O₃) nanoparticles.
The resulting dysprosium oxide nanomaterials possess a high surface area and a high concentration of active sites, making them effective catalysts. researchgate.net For example, dysprosium-organic frameworks (Dy-MOFs) can serve as precursors for the formation of micro-scale Dy₂O₃ particles upon calcination. These Dy₂O₃ particles have shown catalytic activity in reactions such as the sulfoxidation of sulfides to sulfoxides. The catalytic mechanism in such heterogeneous systems often involves the adsorption of reactants onto the surface of the dysprosium oxide, followed by a surface-catalyzed reaction.
| Precursor/Derivative | Catalytic Application | Key Findings | References |
|---|---|---|---|
| Dysprosium(III) salts (e.g., Dy(OTf)₃, DyCl₃) | Lewis acid catalysis in organic synthesis (e.g., Friedel-Crafts, Mannich-type reactions) | Effective and mild catalysts, tolerant of N- and O-functional groups. | alfachemic.com |
| Dysprosium-Organic Framework (Dy-MOF) | Heterogeneous Lewis acid catalysis (sulfoxidation) and precursor for Dy₂O₃ | Active metal sites at Dy(III) centers; can be converted to catalytically active Dy₂O₃ particles. | |
| Dysprosium Oxide (Dy₂O₃) Nanoparticles | Heterogeneous catalysis | High surface area and active sites; catalytic performance depends on synthesis method. | researchgate.net |
Photocatalytic Activity of Dysprosium-Containing Composites
Dysprosium oxide has garnered interest for its potential applications in photocatalysis, a process that utilizes light to drive chemical reactions. nih.gov The photocatalytic activity of Dy₂O₃ can be attributed to its electronic structure, which allows for the generation of electron-hole pairs upon absorption of light. acs.org These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants or the synthesis of valuable chemicals. acs.org
The synthesis of such composites can be achieved through methods like hydrothermal synthesis, where dysprosium precursors are reacted with a titanium source, such as titanium tetraisopropoxide. acs.org Although the direct use of this compound in these syntheses is not explicitly detailed in all studies, its compatibility with the isopropoxide of titanium makes it a logical and suitable precursor.
The mechanism of photocatalysis in a Dy₂O₃-containing composite generally involves:
Light Absorption: The semiconductor material absorbs photons with energy greater than its bandgap, generating electron-hole pairs.
Charge Separation and Transfer: The electrons and holes migrate to the surface of the catalyst. The presence of a heterojunction, as in Dy₂O₃@TiO₂, can promote efficient charge separation and reduce recombination.
Redox Reactions: The electrons can reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻), while the holes can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).
Degradation of Pollutants: These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants into simpler, less harmful substances.
For instance, Dy₂O₃@TiO₂ composites have demonstrated significantly higher degradation rates for Rhodamine B dye compared to pure TiO₂ or Dy₂O₃ alone. acs.org
Electrocatalytic Applications of Dysprosium-Doped Materials
Dysprosium-containing materials also exhibit promise in the field of electrocatalysis, particularly for the oxygen reduction reaction (ORR), which is a critical process in fuel cells and metal-air batteries. acs.org The electrocatalytic activity of these materials is linked to the electronic properties of the dysprosium ion and the morphology of the catalyst.
In composite materials like Dy₂O₃@TiO₂, the dysprosium oxide can enhance the electrocatalytic performance by improving the electrical conductivity and providing active sites for the reaction. acs.org The electron transport in TiO₂ is generally limited, but the addition of Dy₂O₃ can help to overcome this limitation. acs.org Furthermore, platinum-dysprosium (Pt-Dy) alloys have been investigated as efficient electrodes for the ORR in alkaline media. nih.gov These studies suggest that the presence of dysprosium can modify the electronic structure of platinum, leading to enhanced catalytic activity. nih.gov
The synthesis of dysprosium-doped electrocatalysts can be achieved through various methods, including hydrothermal synthesis and arc melting. acs.orgnih.gov While the direct use of this compound as a precursor in these specific applications is not always explicitly mentioned, its role as a source for dysprosium oxide makes it a relevant starting material for the fabrication of these advanced electrocatalytic materials.
| Material | Application | Proposed Mechanism/Role of Dysprosium | References |
|---|---|---|---|
| Dy₂O₃@TiO₂ Nanocomposites | Photocatalysis (degradation of Rhodamine B) | Enhances light absorption, promotes charge separation, and increases the generation of reactive oxygen species. | acs.org |
| Dy₂O₃@TiO₂ Nanocomposites | Electrocatalysis (Oxygen Reduction Reaction) | Improves electrical conductivity and provides active sites for oxygen reduction. | acs.org |
| Platinum-Dysprosium (Pt-Dy) Alloys | Electrocatalysis (Oxygen Reduction Reaction) | Modifies the electronic structure of platinum, leading to enhanced catalytic activity. | nih.gov |
Mechanistic Understanding of Dysprosium-Mediated Catalytic Processes
A fundamental understanding of the reaction mechanisms is crucial for the rational design of more efficient dysprosium-based catalysts. In the context of Lewis acid catalysis, the mechanism revolves around the interaction of the dysprosium(III) ion with the substrate. As a hard Lewis acid, Dy³⁺ preferentially coordinates to hard Lewis bases, such as the oxygen atom of a carbonyl group. This interaction withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the geometries of intermediates and transition states in the catalytic cycle. ruhr-uni-bochum.de For instance, in a dysprosium-catalyzed Friedel-Crafts alkylation, DFT could be used to model the coordination of the dysprosium catalyst to the aldehyde, the subsequent attack of the indole (B1671886) nucleophile, and the final product release.
In heterogeneous catalysis involving dysprosium oxide, the mechanism is largely dictated by surface phenomena. The surface of the Dy₂O₃ nanoparticles contains active sites, which can be Lewis acid sites (exposed Dy³⁺ ions) or Lewis base sites (oxide ions). Reactants adsorb onto these sites, and the catalytic transformation occurs on the surface. The efficiency of the catalyst is therefore dependent on its surface area and the number and nature of the active sites.
For photocatalytic and electrocatalytic processes, the mechanism is governed by the electronic properties of the dysprosium-containing material. The band structure, charge carrier mobility, and the presence of defect sites all play a critical role in determining the catalytic activity. Understanding these fundamental properties is key to developing improved photocatalysts and electrocatalysts.
Q & A
Q. What standardized methodologies are recommended for synthesizing Dysprosium i-propoxide with high purity?
this compound is typically synthesized via alkoxide exchange reactions or direct metal oxidation in anhydrous i-propanol under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis. Key steps include:
- Precursor Preparation : Use DyCl₃ or Dy metal with i-propanol, refluxed at 80–100°C for 12–24 hours.
- Purification : Vacuum distillation or recrystallization from dry toluene to achieve ≥98% purity, verified by elemental analysis and NMR spectroscopy .
- Storage : Maintain under inert gas in flame-dried glassware to avoid moisture contamination .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Elemental Analysis : Quantify Dy and oxygen content to confirm stoichiometry.
- FTIR Spectroscopy : Identify characteristic Dy–O and i-propoxide ligand vibrations (e.g., 450–550 cm⁻¹ for Dy–O stretching).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., mass loss at 200–300°C indicates ligand evaporation).
- X-ray Diffraction (XRD) : Resolve crystallographic structure, though single-crystal growth may require slow evaporation in hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activities of this compound in organic transformations?
Discrepancies often arise from variations in:
- Reaction Conditions : Temperature, solvent polarity (e.g., THF vs. toluene), and Dy:i-propoxide ratios.
- Impurity Profiles : Trace chloride or moisture can alter catalytic pathways.
- Characterization Gaps : Incomplete NMR or XRD data may misrepresent active species. Methodological Approach :
- Replicate studies using rigorously purified reagents.
- Conduct in situ spectroscopic monitoring (e.g., Raman) to identify intermediate species.
- Compare results with analogous lanthanide i-propoxides (e.g., Er or Gd derivatives) to isolate Dy-specific effects .
Q. What experimental designs are optimal for probing the coordination dynamics of this compound in sol-gel processes?
Key considerations include:
- Solvent Selection : Use non-polar solvents (e.g., hexane) to stabilize oligomeric Dy species.
- Additive Screening : Introduce Lewis bases (e.g., pyridine) to modulate coordination geometry.
- Kinetic Studies : Monitor gelation rates via dynamic light scattering (DLS) under varying Dy concentrations.
- Cross-Validation : Pair XRD with EXAFS to resolve short-range structural disorder .
Q. How can computational modeling complement experimental data on this compound’s electronic structure?
- DFT Calculations : Simulate ligand field effects and predict redox potentials (e.g., Dy³⁺/Dy⁴⁺ transitions).
- Magnetic Susceptibility Modeling : Correlate experimental SQUID data with spin-orbit coupling parameters.
- Validation : Benchmark against experimental UV-Vis-NIR spectra to refine theoretical models .
Methodological Guidelines
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, gas flow) in detail, as minor variations can significantly alter outcomes .
- Literature Review : Systematically catalog reported synthesis protocols and catalytic applications using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify knowledge gaps .
- Ethical Reporting : Disclose negative results (e.g., failed crystallization attempts) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
